molecular formula C22H21N3O3 B11363479 5-(2-Benzyloxy-3-methoxy-benzylamino)-1,3-dihydro-benzoimidazol-2-one

5-(2-Benzyloxy-3-methoxy-benzylamino)-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B11363479
M. Wt: 375.4 g/mol
InChI Key: KVBFLZBMKSTRJR-UHFFFAOYSA-N
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Description

5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a benzyloxy and methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with benzyloxy and methoxyphenyl halides in the presence of a base.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halides and bases are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydrobenzodiazoles.

Scientific Research Applications

5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Benzyloxyphenyl Compounds: Molecules with benzyloxyphenyl groups but different core structures.

Uniqueness

The uniqueness of 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

5-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H21N3O3/c1-27-20-9-5-8-16(21(20)28-14-15-6-3-2-4-7-15)13-23-17-10-11-18-19(12-17)25-22(26)24-18/h2-12,23H,13-14H2,1H3,(H2,24,25,26)

InChI Key

KVBFLZBMKSTRJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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